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molecular formula C7H3ClF3NO2 B089720 5-Chloro-2-nitrobenzotrifluoride CAS No. 118-83-2

5-Chloro-2-nitrobenzotrifluoride

Cat. No. B089720
M. Wt: 225.55 g/mol
InChI Key: CFPIGEXZPWTNOR-UHFFFAOYSA-N
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Patent
US05166358

Procedure details

The following were introduced into 383.52 ml of phenyl oxide: 225.60 grams of 2-nitro-5-chloro-trifluoromethylbenzene, described in the German Patent No. DRP 637,318, 128.10 grams of 5,5-dimethylhydantoin described in Beil., Vol. 24, 289 and 198.53 grams of cuprous oxide. The mixture was heated to 200° C. for 24 hours, then cooled to 20° C. and filtered. The residue was rinsed with phenyl oxide, then extracted with ethyl acetate. The ethyl acetate phase was concentrated to dryness under reduced pressure at 60° C. and the residue was taken up in ammoniacal dichloroethane. The crystals obtained were dried at 60° C. to obtain 66.55 grams of crude product which, after purification from aqueous ethanol yielded 62.55 grams of purified desired product.
Quantity
383.52 mL
Type
reactant
Reaction Step One
Quantity
225.6 g
Type
reactant
Reaction Step Two
Quantity
128.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
198.53 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(OC2C=CC=CC=2)C=CC=CC=1.[N+:14]([C:17]1[CH:22]=[CH:21][C:20](Cl)=[CH:19][C:18]=1[C:24]([F:27])([F:26])[F:25])([O-:16])=[O:15].[CH3:28][C:29]1([CH3:36])[NH:33][C:32](=[O:34])[NH:31][C:30]1=[O:35]>>[F:25][C:24]([F:27])([F:26])[C:18]1[CH:19]=[C:20]([N:31]2[C:30](=[O:35])[C:29]([CH3:36])([CH3:28])[NH:33][C:32]2=[O:34])[CH:21]=[CH:22][C:17]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
383.52 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
225.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)C(F)(F)F
Step Three
Name
Quantity
128.1 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Step Four
Name
cuprous oxide
Quantity
198.53 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was rinsed with phenyl oxide
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The ethyl acetate phase was concentrated to dryness under reduced pressure at 60° C.
CUSTOM
Type
CUSTOM
Details
The crystals obtained
CUSTOM
Type
CUSTOM
Details
were dried at 60° C.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1[N+](=O)[O-])N1C(NC(C1=O)(C)C)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 66.55 g
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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